5-(tert-Butyl)-1H-pyrrole-2-carbaldehyde

Ring-Opening Polymerization Aluminum Catalysis Pyrrole-Based Ligands

Precise regiochemistry of pyrrole-2-carbaldehyde analogs is not interchangeable; using a 4-substituted or N-substituted variant alters ligand geometry and catalyst performance. This specific 5-(tert-butyl) derivative provides the exact steric bulk required for reproducible Al/Zn complex synthesis. - Enables controlled ring-opening polymerization (ROP) of ε-caprolactone via complex L′AlMe2 (4b) - Key precursor for Schiff base ligands (HL′, 3b) with quinolin-8-amine - Bidentate pincer ligand scaffold for Ni-catalyzed C-Cl/C-N/C-O bond activation

Molecular Formula C9H13NO
Molecular Weight 151.209
CAS No. 59001-10-4
Cat. No. B2987754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(tert-Butyl)-1H-pyrrole-2-carbaldehyde
CAS59001-10-4
Molecular FormulaC9H13NO
Molecular Weight151.209
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(N1)C=O
InChIInChI=1S/C9H13NO/c1-9(2,3)8-5-4-7(6-11)10-8/h4-6,10H,1-3H3
InChIKeyZNJCNYKORDMSSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-(tert-Butyl)-1H-pyrrole-2-carbaldehyde Baseline Data


5-(tert-Butyl)-1H-pyrrole-2-carbaldehyde (CAS: 59001-10-4) is a C-5 tert-butyl substituted pyrrole-2-carbaldehyde derivative with the molecular formula C9H13NO and a molecular weight of 151.21 g/mol. This compound serves as a versatile intermediate in organic synthesis, particularly for the preparation of heterocyclic compounds, pharmaceuticals, and functional materials [1]. The tert-butyl group enhances steric and electronic properties, influencing reactivity and stability, while the aldehyde functionality provides a reactive site for further derivatization, such as condensation or nucleophilic addition reactions [1]. It is typically handled under controlled conditions due to its sensitivity [1].

Synthesis of sterically tuned pyrrole-imine ligands and metal complexes
Building block for bidentate pincer ligand precursors used in bond activation studies
Differentiated lipophilicity (consensus Log P ~1.95) for altered solubility and purification profiles

Why Generic Substitution Fails for 5-(tert-Butyl)-1H-pyrrole-2-carbaldehyde


Generic substitution of pyrrole-2-carbaldehyde building blocks without rigorous justification can lead to significant deviations in molecular architecture and performance. The precise positioning of the tert-butyl group at the 5-position dictates the steric environment around the aldehyde and the pyrrole nitrogen, directly impacting complexation behavior and subsequent catalytic activity [1]. This specific regiochemistry is not interchangeable with isomers like the 4-substituted analog (4-(tert-butyl)-1H-pyrrole-2-carbaldehyde, CAS: 156245-57-7) or N-substituted variants (1-tert-butyl-1H-pyrrole-2-carbaldehyde, CAS: 23373-78-6) . Substituting a closely related analog risks altering ligand geometry, metal coordination sphere, and ultimately the performance of the final catalyst or material [1].

Target compound
5-(tert-Butyl)-1H-pyrrole-2-carbaldehyde
Steric bulk at C-5 controls ligand geometry and metal coordination sphere
Regioisomer risk
4-substituted analog (CAS: 156245-57-7) or N-substituted variant (CAS: 23373-78-6) may alter ligand architecture and catalytic outcome
Key differentiator
Unsubstituted pyrrole-2-carbaldehyde
Lacks steric bulk, producing different complexation behavior and polymerization kinetics
Class mismatch
Analog-derived catalysts may show first-order vs. non-first-order kinetics mismatch; reactivity and selectivity may not transfer directly

Quantified Differentiation for Scientific Selection


Aluminum Complexes in Ring-Opening Polymerization

In a direct head-to-head comparison, aluminum complexes derived from the ligand synthesized from 5-(tert-butyl)-1H-pyrrole-2-carbaldehyde (L′AlMe2, 4b) exhibited quantifiably different catalytic performance compared to those derived from the unsubstituted analog (1H-pyrrole-2-carbaldehyde) in the ring-opening polymerization (ROP) of ɛ-caprolactone (ɛ-CL) [1].

Catalytic performance
Head-to-head
First-order kinetics in monomer concentration observed for tert-butyl-substituted Al complex (4b) in ROP of ε-CL
Substitution pattern directly influences catalytic activity and polymerization control
NMR and X-ray diffraction characterization confirms altered steric/electronic profile vs. unsubstituted analog
Ring-Opening Polymerization Aluminum Catalysis Pyrrole-Based Ligands

Schiff Base Ligand Synthesis

5-(tert-Butyl)-1H-pyrrole-2-carbaldehyde was successfully employed in a condensation reaction with quinolin-8-amine to form a Schiff base ligand (HL′, 3b) that was subsequently used to synthesize novel aluminum and zinc complexes [1]. This is a class-level inference as the study also used the unsubstituted analog for a direct comparison.

Schiff base ligand synthesis
Class-level inference
Successful condensation with quinolin-8-amine to form HL′ (3b); Al and Zn complexes prepared
Supports utility as a precursor for distinct Schiff base ligands with defined coordination chemistry
Direct comparison with unsubstituted analog (HL, 3a) confirms structural differentiation by NMR
Coordination Chemistry Schiff Base Ligand Synthesis

Bidentate Pincer Ligand Precursor

5-(tert-Butyl)-1H-pyrrole-2-carbaldehyde has been used as a building block to synthesize bidentate pincer ligands for nickel-catalyzed bond activation reactions [1]. This is a class-level inference as the synthesis and application are reported for a specific family of ligands.

Pincer ligand precursor
Class-level inference
Reaction with bis(phosphino)aniline yields bidentate pincer ligand 6c for Ni-catalyzed bond activation
Steric bulk enables tuning of pincer ligand reactivity in C–Cl, C–N, and C–O bond transformations
Evidence is class-level; reported for a specific ligand family; source-specific review recommended
Pincer Ligands Nickel Catalysis Organometallic Chemistry

Physicochemical & Calculated Properties

The target compound possesses distinct, calculated physicochemical properties that differentiate it from unsubstituted pyrrole-2-carbaldehyde .

Calculated lipophilicity
Data to verify
Consensus Log Po/w: 1.95; XLogP3: 2.21 (Δ ~1.5 vs. unsubstituted pyrrole-2-carbaldehyde)
Higher lipophilicity impacts solubility, membrane permeability, and chromatographic behavior
Calculated values from multiple prediction models; experimental validation may be considered
Physicochemical Properties Lipophilicity Molecular Modeling

Primary Application Scenarios


Sterically Tuned Aluminum Polymerization Catalysts

This compound is specifically selected for the synthesis of pyrrole-imine based aluminum complexes. The tert-butyl group provides the necessary steric bulk to influence the kinetics and control of the ring-opening polymerization (ROP) of ɛ-caprolactone, as demonstrated by the performance of complex L′AlMe2 (4b) [1].

Schiff Base Ligands for Coordination Chemistry

5-(tert-Butyl)-1H-pyrrole-2-carbaldehyde is a key aldehyde component for condensation reactions with primary amines, such as quinolin-8-amine, to yield Schiff base ligands (e.g., HL′, 3b). These ligands are then used to synthesize novel aluminum and zinc complexes with defined coordination geometries [1].

Sterically Demanding Pincer Ligand Building Block

In organometallic chemistry, this compound is employed as a precursor to synthesize bidentate pincer ligands. The steric influence of the tert-butyl group is crucial for the design of nickel complexes used in the activation and transformation of C–Cl, C–N, and C–O bonds [2].

Application
Selection Property
Validation Focus
Sterically tuned Al polymerization catalysts
C-5 tert-butyl steric bulk for kinetic control
ROP kinetics and polymer dispersity
Schiff base ligands for coordination chemistry
Aldehyde reactivity with primary amines
Ligand structure confirmation (NMR, XRD)
Sterically demanding pincer ligand building block
Steric profile for Ni complex design
Catalyst activity in C–Cl, C–N, C–O bond activation

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